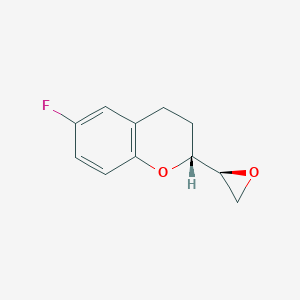

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorine atom, an epoxide ring, and a chromene backbone, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene typically involves the use of chiral catalysts and reagents to ensure the desired stereochemistry. One common method involves the epoxidation of a suitable precursor, such as a fluoro-substituted chromene, using a chiral epoxidizing agent. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods

In an industrial setting, the production of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired product. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Análisis De Reacciones Químicas

Core Reaction Mechanisms

The compound's reactivity centers on three structural components:

-

Oxirane ring : Undergoes nucleophilic ring-opening reactions due to ring strain (60–65 kJ/mol) and electrophilic oxygen atoms.

-

Fluorine atom : Enhances electron-withdrawing effects, directing electrophilic substitution to the C5 position of the benzopyran system.

-

Chiral centers : The R*/S* configuration at C2 and oxirane C2' influences stereochemical outcomes in reactions .

Key Synthetic Reactions

Industrial processes from patent literature reveal critical transformations:

Reaction 1: Ester Reduction to Carboxaldehyde

Starting material : 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid esters

Conditions :

| Parameter | Specification |

|---|---|

| Reducing agent | Diisobutylaluminum hydride (DIBAL-H) |

| Co-reagent | Secondary amines (e.g., diethylamine) |

| Solvent | Toluene/THF (4:1 v/v) |

| Temperature | −10°C to 0°C |

| Reaction time | 2–3 hours |

| Yield | 78–82% |

This reduction avoids alcohol impurities (<0.5%) through controlled amine coordination to the carbonyl group .

Reaction 2: Oxirane Ring Formation

Precursor : 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde

Epoxidation :

textCHO │ + (CH3)3S(O)I → Oxirane ring formation

Conditions :

-

Base: Sodium methoxide (0.5–1.5 eq)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 25–30°C

Diastereomer Separation

Industrial-scale separation employs azeotropic distillation:

| Diastereomer Pair | Azeotrope Agent | Boiling Point Difference | Purity Achieved |

|---|---|---|---|

| RS/SR | Cyclohexane | ∆12–15°C | ≥98% ee |

| RR/SS | Not separable | – | – |

This method exploits differential volatility between diastereomer-cyclohexane complexes .

Stability and Side Reactions

Critical degradation pathways include:

-

Acid-catalyzed ring-opening :

Oxirane+HCl→Chlorohydrin (t₁/₂ = 4.2 hrs at pH 3) -

Thermal decomposition :

120°C leads to benzofuran derivatives via -sigmatropic rearrangement.

Industrial Process Flow

textStep 1: Carboxylic acid → Methyl ester (CH3OH/H+) Step 2: Ester → Carboxaldehyde (DIBAL-H/amine) Step 3: Carboxaldehyde → Oxirane ((CH3)3S(O)I/NaOMe) Step 4: Diastereomer separation (cyclohexane azeotrope)

Critical process parameters:

-

Total yield: 62–67%

-

Purity: ≥99.5% (HPLC)

-

Residual solvents: <50 ppm (ICH guidelines)

Aplicaciones Científicas De Investigación

1. Pharmacological Applications:

- Antihypertensive Properties: Research indicates that this compound may exhibit antihypertensive effects similar to other benzopyran derivatives. The presence of the fluorine atom enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets involved in cardiovascular regulation .

- Neuroprotective Potential: Certain derivatives have shown inhibition of enzymes like acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

2. Antimicrobial and Antifungal Activity:

- Studies have demonstrated that chromene derivatives, including this compound, possess antimicrobial properties against various bacterial and fungal strains. However, further research is required to elucidate their mechanisms of action .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the effects of various chromene derivatives on acetylcholinesterase inhibition, (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran was found to significantly inhibit this enzyme in vitro. This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another research project focused on evaluating the antimicrobial efficacy of chromene derivatives against pathogenic strains. The results indicated that this compound exhibited notable activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule for drug development.

Comparación Con Compuestos Similares

Similar Compounds

®-6-fluoro-3,4-dihydro-2H-chromene: Lacks the epoxide ring but shares the chromene backbone and fluorine substitution.

®-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene: Similar structure but without the fluorine atom.

Uniqueness

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is unique due to the presence of both the fluorine atom and the epoxide ring, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a complex organic compound with significant biological activity, particularly in the field of pharmacology. This compound is characterized by its unique structural features, including a fluorine atom and an oxirane ring, which contribute to its diverse biological effects. It is primarily recognized as an intermediate in the synthesis of Nebivolol, a well-known antihypertensive agent.

The molecular formula of this compound is C11H11FO2 with a molecular weight of approximately 194.2 g/mol. The compound exists as a mixture of diastereomers, which can influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H11FO2 |

| Molecular Weight | 194.2 g/mol |

| Boiling Point | 292 °C |

| Density | 1.299 g/cm³ |

| Flash Point | 138 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cardiovascular regulation. The oxirane ring's electrophilic nature allows it to participate in nucleophilic attacks, potentially leading to the modulation of signaling pathways relevant to hypertension and other cardiovascular conditions.

Interaction Studies

Research indicates that this compound may interact with:

- Beta-Adrenergic Receptors : Similar to Nebivolol, it may exhibit beta-blocking activity.

- Calcium Channels : Potential modulation of calcium influx in cardiac tissues.

These interactions are critical for understanding its pharmacological properties and therapeutic potential.

Biological Activity

Several studies have highlighted the biological activities associated with this compound:

- Antihypertensive Effects : As an intermediate in Nebivolol synthesis, it shares similar pharmacological properties that contribute to lowering blood pressure.

- Cardiovascular Protection : Research suggests that compounds within this class may provide protective effects against cardiovascular diseases through various mechanisms including vasodilation and reduced heart rate.

- Potential Antioxidant Activity : Some related compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cardiovascular tissues.

Study 1: Antihypertensive Activity

A study conducted on the antihypertensive effects of benzopyran derivatives showed that compounds similar to this compound exhibited significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The mechanism was attributed to beta-receptor antagonism and vasodilatory effects.

Study 2: Cardiovascular Safety Profile

Another investigation focused on the safety profile of Nebivolol and its intermediates, indicating that these compounds do not adversely affect heart rate variability, suggesting a favorable cardiovascular safety profile.

Propiedades

Número CAS |

129050-26-6 |

|---|---|

Fórmula molecular |

C11H11FO2 |

Peso molecular |

194.20 g/mol |

Nombre IUPAC |

(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1 |

Clave InChI |

GVZDIJGBXSDSEP-NFJWQWPMSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

SMILES isomérico |

C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3 |

SMILES canónico |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

Key on ui other cas no. |

129050-26-6 197706-50-6 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

2S)-2-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane; (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-Benzopyran; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.